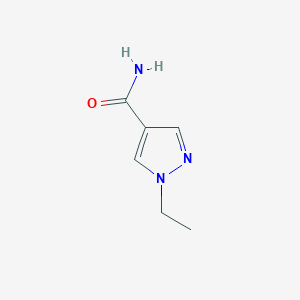

1-ethyl-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNNPVRCIDMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1h Pyrazole 4 Carboxamide and Its Analogues

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is the foundational step in the synthesis. This is typically achieved through cyclization or condensation reactions, often designed to directly yield a pyrazole with a useful functional group, such as an ester or carboxylic acid, at the 4-position.

Cyclization reactions are a versatile method for constructing the pyrazole core. A common approach involves the [3+2] cycloaddition of a 1,3-dipole with an alkyne. rsc.org For instance, diazo compounds, serving as the three-atom component, can react with suitable alkynes to form the pyrazole ring. The reaction of ethyl diazoacetate with specific α-methylene carbonyl compounds can lead to the formation of pyrazole-5-carboxylates. nih.gov

Another powerful strategy is the use of multicomponent reactions (MCRs), which allow for the assembly of the pyrazole ring from three or more starting materials in a single pot. beilstein-journals.org One such method involves the reaction of aldehydes, hydrazines, and compounds with active methylene (B1212753) groups like malononitrile. rsc.org While these methods are efficient, they may require subsequent modification to achieve the desired 4-carboxamide substitution pattern. More direct routes involve precursors like β-ketoesters, which can be manipulated to yield the 4-carboxy functionality. For example, the reaction of β-ketoesters with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates an enaminone intermediate, which upon cyclization with hydrazine (B178648), furnishes 1,4,5-substituted pyrazoles. beilstein-journals.org

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govwikipedia.org To obtain the desired 4-substituted pattern, a modified 1,3-dicarbonyl precursor is required. For instance, condensing ethyl acetoacetate (B1235776) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can produce an intermediate that reacts with hydrazine to yield ethyl 1H-pyrazole-4-carboxylate. sid.ir

Similarly, α,β-unsaturated carbonyl compounds can react with hydrazines to form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole ring. nih.gov By choosing appropriately substituted starting materials, this method can be adapted to produce pyrazole-4-carboxylic acid derivatives. One-pot procedures starting from ketones and aldehydes condensed with hydrazine monohydrochloride can form pyrazolines, which are then oxidized in situ to pyrazoles using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere. organic-chemistry.org

Table 1: Selected Condensation Reactions for Pyrazole Ring Formation

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Notable Features | Reference(s) |

|---|---|---|---|---|---|

| 1,3-Diketone | Hydrazine | Acid/Base Catalyst | Substituted Pyrazole | Classic Knorr synthesis; regioselectivity can be an issue. | wikipedia.orgorganic-chemistry.org |

| Chalcone (α,β-Unsaturated Ketone) | Arylhydrazine | Copper Triflate | 1,3,5-Trisubstituted Pyrazole | Involves an oxidation step to form the aromatic pyrazole. | nih.gov |

| Ketone, Aldehyde | Hydrazine Monohydrochloride | DMSO, O₂ (for oxidation) | 3,4,5-Trisubstituted Pyrazole | A benign oxidation protocol following pyrazoline formation. | organic-chemistry.org |

| β-Ketoester | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), then Hydrazine | 2,2,2-Trifluoroethanol | 1,4,5-Substituted Pyrazole | One-pot process yielding a functionalized pyrazole. | beilstein-journals.org |

Formation of the Carboxamide Moiety at Position 4

Once the pyrazole ring with a suitable precursor at the C4 position is synthesized, the next step is the formation of the carboxamide group. This is typically achieved either by direct amidation of a carboxylic acid or its derivative or by converting another functional group into the amide.

The most direct route to the carboxamide is the coupling of a pyrazole-4-carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A standard laboratory method involves converting the carboxylic acid into a more reactive acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov The resulting pyrazole-4-carbonyl chloride is then reacted with the desired amine (in this case, ammonia (B1221849) or an ammonia equivalent for a primary amide) to form the carboxamide.

Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid without isolating the acyl chloride intermediate. Numerous such reagents exist, providing a wide range of options for this transformation under mild conditions. researchgate.net Furthermore, the synthesis can start from a pyrazole-4-carboxylic acid ester, such as ethyl 1H-pyrazole-4-carboxylate. chemicalbook.comambeed.com This ester can be converted to the amide via aminolysis, which involves heating the ester with a high concentration of ammonia.

An alternative to direct amidation is the conversion of other functional groups at the C4 position. A common precursor is a 4-cyano-pyrazole, which can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide. Another route begins with a pyrazole-4-carbaldehyde, which can be synthesized via methods like the Vilsmeier-Haack reaction on a suitable hydrazone precursor. umich.edunih.gov The resulting aldehyde can then be oxidized to the carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃), which is subsequently converted to the carboxamide as described above.

Regioselective N1-Ethylation and Related N-Alkylation Strategies

The final step in synthesizing 1-ethyl-1H-pyrazole-4-carboxamide is the introduction of the ethyl group onto the pyrazole nitrogen. Since unsymmetrically substituted pyrazoles have two distinct ring nitrogen atoms (N1 and N2), controlling the site of alkylation is a significant challenge. For the target molecule, selective ethylation at the N1 position is required.

The regioselectivity of N-alkylation is influenced by several factors, including the steric hindrance of the substituent at the C5 position, the nature of the alkylating agent, the base, and the solvent used. organic-chemistry.orgacs.org Studies have shown that using K₂CO₃ in DMSO can achieve regioselective N1-alkylation for certain 3-substituted pyrazoles. acs.org

Recent research has focused on developing highly regioselective protocols. One approach utilizes a catalyst-free Michael reaction for N1-alkylation, which has demonstrated excellent regioselectivity (N1/N2 > 99.9:1) for a range of pyrazoles. acs.org Another strategy employs magnesium-based catalysts, such as MgBr₂, which have been shown to selectively direct alkylation to the N2 position, highlighting how catalyst choice can completely switch the regiochemical outcome. thieme-connect.com For achieving N1-ethylation specifically, the reaction of pyrazole-4-carboxamide with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base and solvent system would be employed, with conditions optimized to favor attack at the less sterically hindered N1 position. The development of switchable synthesis methods, where reaction conditions can be tuned to produce either (E)- or (Z)-N-vinylated pyrazoles via Michael addition, further underscores the high degree of control that can be achieved in N-functionalization. nih.gov

Table 2: Methods for Regioselective N-Alkylation of Pyrazoles

| Alkylation Method | Reagents/Catalyst | Selectivity | Key Features | Reference(s) |

|---|---|---|---|---|

| Base-Mediated Alkylation | K₂CO₃, DMSO | N1-selective (substrate dependent) | A common and straightforward method. | acs.org |

| Michael Addition | Catalyst-free | High N1-selectivity (>99.9:1) | General method for di-, tri-, and tetra-substituted pyrazoles. | acs.org |

| Metal-Catalyzed Alkylation | MgBr₂ | High N2-selectivity | Demonstrates catalyst control over regioselectivity. | thieme-connect.com |

| Aza-Michael Addition | Ag₂CO₃ | High N1-selectivity | Silver-catalyzed reaction with α,β-unsaturated carbonyls. | nih.gov |

Introduction of the Ethyl Group at N1 via Alkylation

The introduction of an ethyl group at the N1 position of the pyrazole ring is a fundamental transformation in the synthesis of this compound. The most conventional and widely practiced method involves the direct N-alkylation of a 1H-pyrazole-4-carboxamide precursor using an ethylating agent. mdpi.com This reaction is typically performed under basic conditions, where a base is used to deprotonate the acidic N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then reacts with an electrophilic ethyl source, such as ethyl iodide, ethyl bromide, or diethyl sulfate, in an SN2 reaction to yield the N1-ethylated product.

Common bases and solvent systems employed for this transformation include:

Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Potassium carbonate (K₂CO₃) in a polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). acs.org

A more recent advancement in N-alkylation methodology avoids the use of strong bases. This method utilizes trichloroacetimidate (B1259523) electrophiles, such as ethyl trichloroacetimidate, in the presence of a Brønsted acid catalyst like camphorsulfonic acid. mdpi.comsemanticscholar.org This approach offers an alternative pathway that can proceed under milder conditions. semanticscholar.org Furthermore, catalyst-free Michael additions have been developed for highly regioselective N1-alkylation, expanding the toolkit for this crucial synthetic step. acs.org

Table 1: Selected Methods for N1-Ethylation of Pyrazoles

| Method | Alkylating Agent | Catalyst/Base | Typical Solvent | Reference |

| Classical Alkylation | Ethyl Iodide / Diethyl Sulfate | NaH / K₂CO₃ | DMF / DMSO | mdpi.com, acs.org |

| Acid-Catalyzed | Ethyl Trichloroacetimidate | Camphorsulfonic Acid | 1,2-DCE | semanticscholar.org, mdpi.com |

| Michael Addition | Activated Alkene | Catalyst-Free | N/A | acs.org |

Stereochemical Considerations in N-Alkylation

While the direct N1-ethylation of a symmetric pyrazole like 1H-pyrazole-4-carboxamide does not generate a new stereocenter, a critical consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity . An unsymmetrical pyrazole, for instance, one bearing different substituents at the C3 and C5 positions, has two distinct ring nitrogen atoms (N1 and N2). Alkylation can potentially occur at either nitrogen, leading to a mixture of two constitutional isomers. mdpi.comsemanticscholar.org

The outcome of the reaction is often governed by steric hindrance. The incoming alkyl group will preferentially attack the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.orgmdpi.com For example, in the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate, the reaction yielded a 2.5:1 mixture of the two possible regioisomers, with the major product resulting from alkylation at the nitrogen adjacent to the smaller methyl group (N1). mdpi.com The regiochemistry of these products is typically confirmed through spectroscopic techniques like Nuclear Overhauser Effect (NOE) experiments. mdpi.com Therefore, while not a matter of stereoisomerism in the case of this compound, controlling regioselectivity is paramount when synthesizing more complex, substituted analogues.

Advanced Synthetic Transformations and Derivatization of the this compound Scaffold

Introduction of Substituents on the Pyrazole Ring (e.g., C3, C5)

A primary strategy for synthesizing pyrazoles with specific substituents at the C3 and C5 positions involves constructing the heterocyclic ring from appropriately functionalized acyclic precursors. One of the most versatile and common methods is the condensation of a hydrazine (or a substituted hydrazine) with a 1,3-dicarbonyl compound or its synthetic equivalent. acs.orgnih.gov

A flexible route to pyrazoles with distinct C3 and C5 substituents starts with the coupling of protected alkynols with acid chlorides (R-COCl) to form alkynyl ketones. acs.orgacs.org These ketones, which are 1,3-bis-electrophiles, are then reacted with hydrazine. The hydrazine undergoes a cyclocondensation reaction with the alkynyl ketone to form the pyrazole nucleus, incorporating the "R" group from the acid chloride at the C5 position. acs.orgacs.org This method allows for the installation of a wide variety of alkyl and aryl groups at C5. acs.org The functionalized side chain, originating from the alkynol, can then be further modified.

Table 2: Example of C5-Substituent Introduction via Alkynyl Ketone Pathway

| C5-Substituent (R) | Starting Acid Chloride | Product Type | Reference |

| Methyl | Acetyl chloride | 5-Methyl-pyrazole | acs.org |

| Isopropyl | Isobutyryl chloride | 5-Isopropyl-pyrazole | acs.org |

| tert-Butyl | Pivaloyl chloride | 5-tert-Butyl-pyrazole | acs.org |

| Phenyl | Benzoyl chloride | 5-Phenyl-pyrazole | acs.org |

Modifications of the Carboxamide N-Substituent

The carboxamide functional group at the C4 position of the pyrazole ring is a versatile handle for introducing a wide array of structural diversity. The most direct method for modifying the N-substituent involves a two-step sequence starting from the corresponding 1-ethyl-1H-pyrazole-4-carboxylic acid.

First, the carboxylic acid is "activated" to make it more reactive towards nucleophilic attack. A common activation method is the conversion of the carboxylic acid to an acid chloride by treating it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com

Second, the resulting highly reactive 1-ethyl-1H-pyrazole-4-carbonyl chloride is treated with a primary or secondary amine of choice (R¹R²NH). The amine nitrogen attacks the carbonyl carbon, displacing the chloride and forming the desired N-substituted carboxamide derivative. This robust method allows for the synthesis of large libraries of compounds with diverse functionalities. mdpi.comresearchgate.netnih.govresearchgate.net

Table 3: Examples of Carboxamide N-Substituent Modifications

| Reagent Amine | Resulting N-Substituent | Product Class | Reference |

| Various Aminopyridines | N-(substituted pyridinyl) | Pyridinyl amides | researchgate.net |

| Substituted Anilines | N-(substituted phenyl) | Anilides | nih.gov |

| Aliphatic Amines | N-alkyl/dialkyl | Alkylamides | mdpi.com |

| Thiosemicarbazide | N-thiourea | Acyl thioureas | researchgate.net |

Cascade and Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for assembling complex heterocyclic scaffolds. nih.gov Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates, the precursors to the target carboxamides. beilstein-journals.org

A notable example is the three-component reaction involving a phenylhydrazine, an aldehyde, and a β-ketoester like ethyl acetoacetate. sid.ir This reaction, often catalyzed by an ionic liquid such as 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]), proceeds in a one-pot fashion to generate the 1,3,5-substituted pyrazole-4-carboxylate core. sid.ir Cascade reactions, which involve a sequence of intramolecular transformations following an initial intermolecular event, have also been employed. For instance, cascade sequences involving [3+2] cycloaddition followed by rearrangements and insertions have been developed to produce highly substituted pyrazoles. researchgate.net These methods are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. nih.govsid.ir

Methodological Advancements in Pyrazole Carboxamide Synthesis

The synthesis of pyrazole carboxamides has benefited significantly from modern technologies and catalytic systems aimed at improving efficiency, sustainability, and reaction control. These advancements often lead to shorter reaction times, milder conditions, and higher yields compared to conventional methods. rsc.orgrsc.org

Key methodological advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation has become a widespread technique to accelerate reaction rates. rsc.org For pyrazole synthesis, microwave heating can dramatically reduce the time required for cyclocondensation and derivatization reactions from hours to minutes. rsc.orgrsc.org

Ultrasound Irradiation: Sonochemistry provides another non-conventional energy source that can promote reactions, often leading to improved yields under milder conditions. rsc.orgmdpi.com

Flow Chemistry: The synthesis of pyrazoles in continuous-flow reactors offers enhanced safety, scalability, and process control compared to batch synthesis. mdpi.com This is particularly advantageous for handling hazardous intermediates or exothermic reactions. mdpi.com

Novel Catalytic Systems: There is a continuous drive to develop new catalysts that are more efficient and environmentally benign. This includes the use of photocatalysis, iodine-mediated oxidative C-N bond formation, and various transition-metal-free cycloaddition reactions that expand the scope and utility of pyrazole synthesis. organic-chemistry.org These green chemistry approaches are at the forefront of modern synthetic methodology. sid.irrsc.org

Catalytic Approaches (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed reactions are powerful tools for the construction of carbon-nitrogen and carbon-carbon bonds, offering a direct pathway to complex pyrazole derivatives. These methods are prized for their functional group tolerance and efficiency.

One key strategy involves the palladium(II)-catalyzed cyclization-carbonylation of α,β-alkynic hydrazones. nih.gov In this approach, substrates react in the presence of a palladium catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(tfa)2), in a solvent system like dimethyl sulfoxide (DMSO) and methanol. This process directly introduces the carboxylate functionality at the C4 position of the pyrazole ring, yielding pyrazole-4-carboxylates which are immediate precursors to the target carboxamides. nih.gov The reaction's outcome can be controlled by the choice of ligands or solvents, allowing for selective synthesis. nih.gov

Another significant palladium-catalyzed method is the direct C-H bond arylation. Research has shown that an ester group at the C4 position of a pyrazole, such as in ethyl 1-methylpyrazole-4-carboxylate, can act as an effective blocking group. academie-sciences.fr This directs the palladium-catalyzed arylation to the C5 position, preventing the formation of undesired isomers. academie-sciences.fr The reaction proceeds using a simple catalyst like palladium(II) acetate (B1210297) (Pd(OAc)2) with a base such as potassium acetate (KOAc). academie-sciences.fr Following the C5-arylation, the ester group can be removed, providing a route to C5-substituted pyrazoles that can be further functionalized. academie-sciences.fr

Furthermore, the Buchwald-Hartwig amination provides a versatile method for forming the C-N bond essential for many pyrazole-based structures. wikipedia.orgresearchgate.net This reaction couples aryl halides (or triflates) with amines. For the synthesis of pyrazole-4-carboxamide analogues, a 4-halo-pyrazole can be coupled with an appropriate amine or an ammonia equivalent. wikipedia.orgorganic-chemistry.org The development of specialized bidentate phosphine (B1218219) ligands and sterically hindered ligands has expanded the scope of this reaction to include a wide variety of amines and coupling partners under milder conditions. wikipedia.org For instance, the coupling of 4-halo-1H-1-tritylpyrazoles with piperidine (B6355638) has been successfully demonstrated, often accelerated by microwave irradiation to reduce long reaction times at high temperatures. researchgate.net These catalytic cycles typically involve oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, and subsequent reductive elimination to form the final product. wikipedia.org

The table below summarizes key aspects of palladium-catalyzed reactions for pyrazole synthesis.

Table 1: Palladium-Catalyzed Synthesis of Pyrazole Derivatives

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Key Feature |

|---|---|---|---|---|

| Cyclization-Carbonylation | Pd(tfa)2, DMSO/MeOH | α,β-alkynic hydrazones | Methyl pyrazole-4-carboxylates | Direct C4-carboxylation. nih.gov |

| C-H Arylation | Pd(OAc)2, KOAc | Ethyl 1-methylpyrazole-4-carboxylate | C5-aryl pyrazole-4-carboxylates | C4-ester as a blocking group. academie-sciences.fr |

| Buchwald-Hartwig Amination | Pd(0) catalyst, phosphine ligand, base | 4-halo-1H-pyrazoles | 4-amino-pyrazoles | Forms C-N bond with amines. wikipedia.orgresearchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes. nih.gov The use of controlled microwave heating provides rapid and uniform energy transfer to the reaction mixture, often leading to higher yields and cleaner product profiles compared to conventional heating methods. chim.itnih.gov

This technology is particularly effective for the synthesis of pyrazole-4-carboxamides. A common multistep approach involves the initial condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. nih.gov For example, 4-nitrophenylhydrazine (B89600) hydrochloride can be reacted with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate under microwave irradiation at 175 °C for just 1.5 minutes to produce the corresponding 1-(4-nitrophenyl)pyrazole intermediate in high yield. chim.it

The table below details examples of microwave-assisted steps in the synthesis of pyrazole carboxamide analogues.

Table 2: Microwave-Assisted Reactions in Pyrazole Analogue Synthesis

| Reaction Step | Substrates | Conditions | Time | Yield | Ref |

|---|---|---|---|---|---|

| Pyrazole Formation | 4-Nitrophenylhydrazine HCl, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate | 175 °C | 1.5 min | 82% | chim.it |

| Amidation | 4-(Pyrazol-1-yl)aniline, Carboxylic Acid, PCl3 | 150 °C | 5 min | N/A | chim.it |

| Dihydropyrazole Synthesis | Dibenzalacetone, 4-Substituted Phenylhydrazine HCl, NaOH | 75 °C, 100 W | 15-70 min | N/A | acs.org |

| Pyrazole-carboxamide Synthesis | Dihydropyrazole, Semicarbazide | 100 °C, 200 W | 20 min | 8-51% | acs.org |

Continuous Flow Systems in Pyrazole Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in safety, scalability, and efficiency. wikipedia.org In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This technology is particularly well-suited for handling hazardous intermediates, like diazoalkanes, by generating and consuming them in situ, thereby minimizing risk. researchgate.netnih.gov

The synthesis of highly substituted pyrazoles has been successfully implemented in continuous flow systems. nih.gov One powerful approach is an "assembly line" synthesis where a core pyrazole scaffold is generated in an initial reactor module and then passed sequentially through downstream modules for further functionalization. nih.gov For instance, a common fluorinated pyrazole core can be synthesized via a [3+2] cycloaddition and then subjected to subsequent N-alkylation, arylation, deprotection, and amidation steps in a fully automated, telescoped fashion. nih.gov This modularity allows for the rapid generation of a diverse library of complex molecules. nih.gov

Flow systems enable reactions to be performed at temperatures above the solvent's atmospheric boiling point by applying pressure, which significantly accelerates reaction rates and can eliminate the need for catalysts in some cases. nih.gov For example, the [3+2] cycloaddition of certain diazoalkanes with terminal aryl alkynes can proceed under catalyst-free conditions in a flow reactor. nih.gov Multi-step flow processes have been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine, involving a copper-catalyzed homocoupling followed by a Cope-type hydroamination, all without isolating intermediates. academie-sciences.frresearchgate.net This method provides direct access to valuable pyrazoles from inexpensive starting materials. academie-sciences.fr

The table below showcases examples of pyrazole synthesis using continuous flow technology.

Table 3: Continuous Flow Systems for Pyrazole Synthesis

| Synthesis Type | Key Steps | System Features | Throughput/Yield | Ref |

|---|---|---|---|---|

| Multi-step Assembly Line | Diazoalkane formation, [3+2] cycloaddition, N-alkylation, amidation | Sequential reactor modules, telescoped synthesis | 1.73 g/h (34% isolated yield for a measles therapeutic) | nih.gov |

| Two-Step Pyrazole Synthesis | Acetophenone condensation with DMADMF, then with hydrazine | Steel coil at 170°C, chip reactor at 150°C | High yields reported | wikipedia.org |

| 3,5-Disubstituted Pyrazoles | Copper-catalyzed alkyne homocoupling, Cope-type hydroamination with hydrazine | Uninterrupted two-step flow | 84-90% yields | researchgate.net |

| 1,4-Disubstituted Pyrazoles | Cycloaddition of sydnones and terminal alkynes | Pre-packed cartridges with silica-supported copper catalyst | Scalable to produce useful amounts in 2-5 hours | nih.gov |

Structure Activity Relationship Sar and Structural Biology of 1 Ethyl 1h Pyrazole 4 Carboxamide Derivatives

Influence of N1-Ethyl Substitution on Ligand-Target Interactions

The substitution at the N1 position of the pyrazole (B372694) ring is a critical determinant of the biological activity of pyrazole-4-carboxamide derivatives. The presence of an ethyl group at this position, as in the parent compound 1-ethyl-1H-pyrazole-4-carboxamide, significantly impacts the molecule's physicochemical properties and its binding affinity to various receptors and enzymes.

Impact of Pyrazole Ring Substituents (C3, C5) on Biological Activity Profiles

Substituents at the C3 and C5 positions of the pyrazole ring have a profound effect on the biological activity profiles of this compound derivatives. These positions are often targeted for modification to modulate potency, selectivity, and pharmacokinetic properties.

Research has shown that the introduction of various groups at C3 and C5 can lead to significant changes in activity. For example, in a series of pyrazole-4-carboxamide derivatives, the nature of the substituent at the C3 position was found to be a key determinant of their fungicidal activity. nih.gov Similarly, modifications at the C5 position have been shown to be important for the activity of these compounds as inhibitors of certain enzymes. A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of some 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives highlighted that bulky steric and electronegative groups at the C5 position of the pyrazole ring were crucial for their antifungal activity. nih.gov

The following table summarizes the observed impact of various substituents at the C3 and C5 positions on the biological activity of pyrazole-4-carboxamide derivatives based on findings from multiple studies.

| Position | Substituent Type | Observed Impact on Biological Activity |

| C3 | Phenyl | Often a core component in derivatives with diverse activities, including as FXR antagonists. nih.gov |

| C3 | Trifluoromethyl | Can enhance activity, as seen in some fungicidal and insecticidal pyrazole carboxamides. |

| C5 | Trifluoromethyl | The presence of a trifluoromethyl group can contribute to lipophilicity and potential bioactivity. ontosight.aiontosight.ai |

| C5 | Phenyl | Can be a key feature for potent biological activity, with further substitutions on the phenyl ring modulating potency. nih.gov |

Role of the Carboxamide N-Substituents in Modulating Receptor/Enzyme Binding

The N-substituent of the carboxamide group at the C4 position is a primary vector for diversification in this class of compounds and plays a pivotal role in modulating receptor and enzyme binding. The nature of this substituent directly influences the molecule's ability to form key interactions within the binding site of a biological target.

The carboxamide moiety itself can act as both a hydrogen bond donor and acceptor, making it a crucial anchor point for binding. The substituent attached to the carboxamide nitrogen can then explore different sub-pockets of the binding site, leading to enhanced affinity and selectivity. For instance, in the development of pyrazole carboxamides as succinate (B1194679) dehydrogenase inhibitors (SDHIs), the N-substituent is critical for achieving high potency. nih.gov

Studies on various pyrazole-4-carboxamide derivatives have demonstrated that a wide range of N-substituents can be tolerated, leading to diverse biological activities. The introduction of aromatic or heteroaromatic rings, as well as bulky aliphatic groups, has been shown to significantly impact potency. nih.govnih.gov For example, N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide has been investigated for its potential as a modulator of small-conductance calcium-activated potassium channels, where the difluorocyclohexyl group is crucial for its selectivity and binding affinity.

The table below provides examples of how different N-substituents on the carboxamide group affect the biological activity of pyrazole-4-carboxamide derivatives.

| N-Substituent | Target/Activity | Key Findings |

| Phenyl | Aurora A kinase inhibition | Bulky, electron-withdrawing substituents on the phenyl ring are favored for inhibitory activity. tandfonline.com |

| Sulfonamide-bearing phenyl | Carbonic anhydrase inhibition | The sulfonamide moiety is crucial for binding to the zinc ion in the active site of carbonic anhydrases. nih.gov |

| (4-fluorophenyl)methyl | General biological activity | The fluorine substitution can enhance metabolic stability and membrane permeability. nih.gov |

| 4,4-difluorocyclohexyl | SK channel modulation | The difluorocyclohexyl group contributes to selectivity and binding affinity. |

Conformational Analysis and Molecular Recognition Mechanisms

Conformational analysis studies, often aided by computational methods like molecular docking and molecular dynamics simulations, provide insights into the preferred low-energy conformations of these molecules and how they interact with their biological targets. These studies have shown that the carboxamide group often adopts a specific orientation to facilitate hydrogen bonding with key amino acid residues in the active site. nih.gov The planarity of the pyrazole ring and the rotational freedom around the bonds connecting the substituents are also critical aspects of the molecule's conformational landscape. The ethyl group at the N1 position, while providing some flexibility, also influences the preferred conformation of the entire molecule. rsc.org

Molecular docking studies have been instrumental in elucidating the binding modes of pyrazole-4-carboxamide derivatives. For example, in the case of carbonic anhydrase inhibitors, docking simulations have shown how the sulfonamide moiety of the N-substituent coordinates with the zinc ion in the active site, while the pyrazole core and other substituents form interactions with surrounding amino acid residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Carboxamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. For pyrazole-4-carboxamide derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their potency and in guiding the design of new, more active compounds. nih.govtandfonline.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and its variant, Topomer CoMFA, have been successfully applied to pyrazole-4-carboxamide derivatives. These methods generate 3D models that visualize the regions around the molecules where steric, electrostatic, and other fields are favorable or unfavorable for biological activity.

CoMFA studies involve aligning a series of molecules and calculating their steric and electrostatic fields. These fields are then correlated with the biological activity data to generate a QSAR model. The results are often presented as contour maps, which indicate where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on pyrazole carboxamide derivatives as antifungal agents revealed that specific steric and electrostatic fields around the molecule were critical for their activity. rsc.org

Topomer CoMFA is a related technique that combines the principles of topomer similarity indexing with CoMFA. It provides a fragment-based approach to 3D-QSAR, which can be particularly useful for lead optimization.

In addition to 3D-QSAR, 2D-QSAR models based on various physicochemical descriptors have also been developed for pyrazole-4-carboxamide derivatives. These descriptors quantify various properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. nih.govtandfonline.com

Commonly used physicochemical descriptors in the SAR of pyrazole carboxamides include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms and dipole moments.

Thermodynamic descriptors: These include properties like heat of formation and solvation energy.

Spatial descriptors: These describe the 3D shape and size of the molecule.

A 2D-QSAR study on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors found that alignment-independent descriptors, which are a type of 2D descriptor, could effectively model the structure-activity relationship. tandfonline.com The model indicated that the number of double bonds separated from a chlorine atom by a single bond distance had a positive contribution to the activity. tandfonline.com Such models, while simpler than their 3D counterparts, can still provide valuable insights for the design of new analogs.

Mechanistic Investigations of 1 Ethyl 1h Pyrazole 4 Carboxamide Derivatives in Biological Systems

Elucidation of Molecular Target Interactions and Binding Affinities

The biological effects of 1-ethyl-1H-pyrazole-4-carboxamide derivatives are rooted in their ability to bind with high affinity and specificity to various biomolecular targets, primarily enzymes and receptors. Understanding these interactions is crucial for elucidating their mechanism of action.

A prominent mechanism through which pyrazole (B372694) carboxamide derivatives exert their effects is the inhibition of key enzymes involved in pathological processes.

The pyrazole scaffold is a well-established framework for the design of potent kinase inhibitors, which are critical regulators of cellular functions like cell cycle progression, growth, and survival. nih.gov Aberrant kinase activity is a hallmark of many diseases, including cancer. nih.govnih.gov

Aurora Kinase Inhibition: Certain pyrazole-4-carboxamide analogues have been identified as dual inhibitors of Aurora kinases A and B, which are essential for cell division. nih.gov For instance, compound 6k , a novel pyrazole-4-carboxamide derivative, demonstrated potent and selective inhibition of Aurora A and Aurora B with IC₅₀ values of 16.3 nM and 20.2 nM, respectively. nih.gov

RET Kinase Inhibition: Derivatives of 1H-pyrazole-4-carboxamide have been investigated as inhibitors of the rearranged during transfection (RET) kinase, a receptor tyrosine kinase whose deregulation is implicated in several types of cancer. nih.gov Molecular modeling studies have been employed to design potent RET kinase inhibitors based on the pyrazole structure. nih.gov

Other Kinases: The versatility of the pyrazole core has led to the development of inhibitors for a wide range of other kinases, including Apoptosis signal-regulating kinase 1 (ASK1) and Akt1. nih.gov For example, the pyrazole-based Akt1 kinase inhibitor Afuresertib has a Kᵢ value of 0.08 nM. nih.gov

Table 1: Kinase Inhibition by Pyrazole-4-Carboxamide Derivatives

| Compound/Derivative Class | Target Kinase(s) | Reported Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamide analogue (6k) | Aurora Kinase A | IC₅₀ = 16.3 nM | nih.gov |

| Pyrazole-4-carboxamide analogue (6k) | Aurora Kinase B | IC₅₀ = 20.2 nM | nih.gov |

| Afuresertib | Akt1 Kinase | Kᵢ = 0.08 nM | nih.gov |

| 1H-pyrazole-4-carboxamide derivative | RET Kinase | Binding Energy = -7.14 kcal/mol | nih.gov |

Derivatives incorporating the pyrazole carboxamide moiety have been systematically investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. unifi.itresearchgate.netnih.gov These zinc-containing metalloenzymes are involved in crucial physiological processes, and their dysregulation is linked to conditions like glaucoma and cancer. unifi.itmdpi.com

Studies on benzenesulfonamides incorporating pyrazole carboxamides have revealed isoform-selective inhibition profiles against four key hCA isoforms: the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. unifi.itresearchgate.netnih.gov The selectivity of these inhibitors is often governed by the substitution patterns on the pyrazole and carboxamide components, which can be rationalized through computational modeling to exploit differences in the active sites of the various isoforms. unifi.itmdpi.com For example, some derivatives show preferential inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic "housekeeping" enzymes hCA I and II, a desirable trait for anticancer agents. unifi.itresearchgate.net

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole-Carboxamide Derivatives

| Derivative Class | Target Isoform | Inhibition Profile | Reference |

|---|---|---|---|

| Benzenesulfonamides with pyrazole-carboxamide moieties | hCA I, II, IX, XII | Examples of isoform-selective inhibitors were obtained for all four investigated isoforms. | unifi.itresearchgate.netnih.gov |

| Dihydrothiazole Benzensulfonamides | hCA II | Compound EMAC10101d was the most potent and selective inhibitor. | nih.gov |

| Dihydrothiazole Benzensulfonamides | hCA IX | Compound EMAC10101a exhibited some selectivity with a Kᵢ value of 108.8 nM. | nih.gov |

Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, has emerged as a significant target for the development of fungicides. acs.orgnih.gov N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have been designed as novel and potent SDH inhibitors. acs.orgnih.gov

Through a fragment combination strategy, researchers synthesized a series of these compounds and evaluated their enzymatic activity. One compound, 7s , exhibited exceptionally high activity against porcine SDH, with an IC₅₀ value of 0.014 μM. acs.org This potency was found to be 205 times greater than that of the established fungicide fluxapyroxad. acs.orgnih.gov Molecular docking studies suggest that substitutions on the pyrazole ring, such as a fluorine atom, can form additional interactions with the enzyme's binding pocket, thereby enhancing the van der Waals interactions and increasing inhibitory activity. acs.orgnih.gov

Table 3: Succinate Dehydrogenase (SDH) Inhibition by Pyrazole-Carboxamide Derivatives

| Compound | Target | Reported Potency (IC₅₀) | Comparison | Reference |

|---|---|---|---|---|

| Compound 7s | Porcine SDH | 0.014 μM | 205-fold more potent than fluxapyroxad | acs.orgnih.gov |

| Fluxapyroxad | Porcine SDH | ~2.87 µM (calculated) | - | acs.org |

Beyond enzyme inhibition, pyrazole-based compounds have been developed as ligands for G-protein coupled receptors (GPCRs). The apelin receptor, a GPCR implicated in cardiovascular and metabolic diseases, has been a key target. duke.edu

Researchers have discovered and optimized pyrazole-based small molecule agonists for the apelin receptor. duke.edu An initial screening hit (EC₅₀ = 21.5 µM, Kᵢ = 5.2 µM) was optimized to a more potent lead compound. duke.edu Further structural modifications, particularly at the N1 position of the pyrazole core and the amino acid side-chain, yielded agonists with EC₅₀ values below 100 nM. duke.edu These studies demonstrated that an aryl ring at the N1 position was not a strict requirement for activity, and that alkyl or cycloalkyl substituents could enhance potency and signaling bias. duke.edu X-ray crystallography has been used to confirm the structure of key intermediates, aiding in the structure-activity relationship (SAR) studies. duke.edu

Enzyme Inhibition Kinetics and Mechanism of Action

Modulation of Cellular Pathways and Biochemical Processes

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream effects, leading to the modulation of complex cellular pathways and biochemical processes.

A notable example is the anticancer activity of pyrazole-4-carboxamide analogues that inhibit Aurora kinases. The compound 6k , by inhibiting Aurora A and B, was found to induce cell cycle arrest at the G2/M phase. nih.gov This was confirmed by observing the modulation of key cell cycle proteins, cyclinB1 and cdc2. nih.gov Furthermore, inhibition of these kinases led to a significant increase in polyploidization (cells with more than the normal number of chromosome sets) and abnormal mitosis, classic consequences of Aurora kinase disruption. nih.gov

Ultimately, these cellular disruptions culminate in the induction of apoptosis (programmed cell death) through the intrinsic pathway. This was evidenced by the elevated levels of the tumor suppressor p53 and pro-apoptotic proteins Bak and Bax, as well as the executioner proteins cleaved caspase-3 and cleaved PARP. nih.gov In a different context, some 1H-pyrazole-3-carboxamide derivatives have been shown to interact directly with DNA, suggesting that DNA may be a potential target contributing to their antitumor effects. nih.govjst.go.jp These compounds can bind to the minor groove of DNA and, in some cases, induce cleavage of supercoiled plasmid DNA, indicating a direct DNA-damaging capability. nih.govjst.go.jp

Hypoxia-Inducible Factor (HIF-1) Signaling Pathway Perturbation

The hypoxia-inducible factor-1 (HIF-1) signaling pathway is a critical regulator of cellular responses to low oxygen conditions (hypoxia) and is a key target in cancer therapy. Certain 1-alkyl-1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of this pathway. nih.gov

One such derivative, KUSC-5037, was developed through extensive structure-activity relationship (SAR) studies and demonstrated significant HIF-1 inhibitory activity with an IC₅₀ of 1.2 μM in a hypoxia-responsive luciferase reporter gene assay. nih.gov Under hypoxic conditions, KUSC-5037 was found to suppress the mRNA levels of HIF-1α, the regulatory subunit of HIF-1. This, in turn, led to a decrease in the expression of HIF-1 target genes, including vascular endothelial growth factor (VEGF) and carbonic anhydrase 9 (CA9). nih.gov Further investigation into the mechanism revealed that these derivatives may exert their effects by targeting the mitochondrial F₀F₁-ATP synthase, specifically the catalytic β subunit ATP5B. nih.gov This suggests that the inhibition of the HIF-1 signaling pathway by these pyrazole derivatives is mediated through the suppression of F₀F₁-ATP synthase. nih.gov

The classical regulation of HIF-1α involves its destabilization under normal oxygen levels through oxygen-dependent hydroxylation, leading to its degradation. nih.gov However, the action of these pyrazole derivatives highlights an alternative mechanism for modulating HIF-1 activity, independent of the direct oxygen-sensing machinery.

DNA-Binding Interactions and Alterations in DNA Conformation

Several studies have indicated that pyrazole-carboxamide derivatives can directly interact with DNA, suggesting this as a potential mechanism for their biological effects, particularly their anticancer properties. nih.govjst.go.jp These interactions can lead to significant alterations in the conformation of DNA.

A study on novel 1H-pyrazole-3-carboxamide derivatives revealed their ability to bind to the minor groove of DNA. nih.govjst.go.jp Molecular docking studies predicted this binding mode, which was subsequently confirmed by various experimental techniques. Electronic absorption spectroscopy under physiological conditions, along with viscosity measurements, validated the binding of these compounds to calf thymus DNA (CT-DNA). nih.govjst.go.jp

One particular derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibited the highest DNA-binding affinity, with a binding constant (K) of 1.06×10⁵ M⁻¹. nih.govjst.go.jp Fluorescence spectroscopy experiments using an ethidium (B1194527) bromide (EB)-CT-DNA complex showed that pym-5 could displace EB, causing a significant decrease in fluorescence intensity. This indicates a strong interaction that affects the DNA's structure. nih.govjst.go.jp Furthermore, in a pBR322 DNA cleavage assay, pym-5 demonstrated the ability to cleave supercoiled plasmid DNA, further highlighting its capacity to induce DNA damage. nih.govjst.go.jp These findings suggest that the antitumor activity of these pyrazole derivatives may be, at least in part, attributable to their direct interactions with DNA, leading to conformational changes and potential damage. nih.govjst.go.jpnih.gov

Influence on Key Metabolic Pathways

Derivatives of pyrazole-4-carboxamide have been shown to significantly influence key metabolic pathways, most notably by acting as succinate dehydrogenase inhibitors (SDHIs). nih.govnih.govusda.gov SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. usda.gov

The pyrazole-4-carboxamide scaffold is a key structural feature of many potent SDHI fungicides. nih.gov For example, a series of novel pyrazole-4-carboxamide derivatives containing N-phenyl substituted amide fragments were designed and synthesized, showing significant antifungal activity by targeting SDH. usda.gov Similarly, N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have been developed as highly effective SDH inhibitors. nih.gov One such compound, 7s, demonstrated an IC₅₀ value of 0.014 μM against porcine SDH, which was significantly more potent than the established fungicide fluxapyroxad. nih.gov

Computational docking studies have provided insights into the molecular basis of this inhibition. For instance, the presence of a fluorine atom on the pyrazole ring can lead to additional dipolar interactions with the enzyme, enhancing the binding affinity. nih.gov The mechanism of action for carboxin, an early SDHI fungicide, involves binding to the quinone reduction site of the SDH enzyme complex, thereby blocking the electron transport chain. wikipedia.org This inhibition of a central metabolic enzyme disrupts cellular respiration and energy production, leading to the observed biological effects, such as fungicidal activity.

Mechanistic Insights from In Vitro Bioassays

A variety of in vitro bioassays have been instrumental in elucidating the mechanisms of action of this compound and its derivatives. These assays, ranging from enzyme inhibition to cell-based reporter systems, provide detailed information on the molecular targets and cellular effects of these compounds. nih.gov

Enzyme Assays:

Enzyme inhibition assays have been crucial in identifying the specific molecular targets of pyrazole-carboxamide derivatives. As discussed previously, assays measuring the activity of succinate dehydrogenase (SDH) have confirmed that many of these compounds act as potent SDHIs. nih.govnih.gov For instance, the SDH enzymatic activity of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives was evaluated, identifying compounds with nanomolar inhibitory concentrations. nih.gov Similarly, pyrazole-sulfonamide derivatives have been shown to be effective inhibitors of carbonic anhydrase (CA) isoenzymes I and II, with Ki values in the micromolar and nanomolar ranges. nih.gov Kinase inhibition assays have also been employed to understand the anticancer mechanisms of some pyrazole derivatives, although in some cases, the observed kinase inhibition was weak, suggesting other primary mechanisms of action. jst.go.jp

Cell-Based Reporter Assays:

Cell-based reporter assays have been particularly useful in studying the effects of these compounds on specific signaling pathways. A prime example is the use of a hypoxia-responsive luciferase reporter gene assay to identify and characterize inhibitors of the HIF-1 signaling pathway. nih.gov This assay allows for the high-throughput screening of compounds that can suppress the transcriptional activity of HIF-1 under hypoxic conditions.

Antiproliferative and Cytotoxicity Assays:

The anticancer potential of pyrazole-carboxamide derivatives has been extensively evaluated using in vitro antiproliferative assays against various cancer cell lines. The MTT assay is commonly used to assess cell viability and proliferation. For example, novel spiro pyrazole-oxindole analogues exhibited selective cytotoxicity against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with minimal effects on normal fibroblast cells. mdpi.com Similarly, 1H-pyrazole-1-carboxamide derivatives were tested for their antiproliferative activity against the A375 human melanoma cell line. nih.gov Furthermore, 5-amino-1H-pyrazole-4-carboxamide derivatives have been shown to strongly suppress the proliferation of lung and gastric cancer cells. nih.gov

DNA Interaction Assays:

To investigate the DNA-binding properties of these compounds, a range of in vitro assays have been utilized. These include electronic absorption spectroscopy, fluorescence spectroscopy with DNA-intercalating dyes like ethidium bromide, viscosity measurements of DNA solutions, and DNA cleavage assays using plasmid DNA. nih.govjst.go.jp These assays have collectively provided strong evidence for the direct interaction of certain pyrazole derivatives with DNA, leading to conformational changes and damage.

The table below summarizes the findings from various in vitro bioassays for different pyrazole-carboxamide derivatives.

| Derivative Class | Assay Type | Key Findings | Reference |

| 1-Alkyl-1H-pyrazole-3-carboxamides | Luciferase Reporter Assay | Inhibition of HIF-1 transcriptional activity | nih.gov |

| 1H-Pyrazole-3-carboxamides | DNA Binding & Cleavage Assays | Minor groove binding to DNA, induction of DNA cleavage | nih.govjst.go.jp |

| Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) Inhibition Assay | Potent inhibition of SDH enzyme activity | nih.govnih.govusda.gov |

| Pyrazole-sulfonamides | Carbonic Anhydrase (CA) Inhibition Assay | Inhibition of hCA I and hCA II isoenzymes | nih.gov |

| Spiro Pyrazole-oxindoles | MTT Antiproliferative Assay | Selective cytotoxicity against cancer cell lines | mdpi.com |

| 1H-Pyrazole-1-carboxamides | MTT Antiproliferative Assay | Moderate to potent activity against melanoma cells | nih.gov |

| 5-Amino-1H-pyrazole-4-carboxamides | Antiproliferative Assay | Strong suppression of lung and gastric cancer cell growth | nih.gov |

Computational and Theoretical Chemistry Studies of 1 Ethyl 1h Pyrazole 4 Carboxamide Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), provide a microscopic view of the electronic properties of 1-ethyl-1H-pyrazole-4-carboxamide, which governs its stability, structure, and reactivity. eurasianjournals.com

The pyrazole (B372694) ring system is known for its potential to exist in different tautomeric forms. For an unsubstituted pyrazole, two annular tautomers are possible, depending on which nitrogen atom bears the hydrogen. The relative stability of these tautomers is influenced by the substitution pattern on the ring. Quantum chemical calculations are instrumental in determining the ground-state energies of these forms, thereby predicting their equilibrium populations.

In the case of this compound, the presence of the ethyl group at the N1 position precludes the most common form of annular tautomerism, as the position of the substituent is fixed. However, theoretical studies can still be employed to investigate the energetics of other potential, though less common, tautomers, such as those involving the carboxamide group (the amide-imidol tautomerism). By calculating the relative energies of all possible tautomeric structures, researchers can identify the most stable isomer, which is crucial for interpreting experimental data and understanding its interaction with biological systems.

Table 1: Illustrative Relative Energies of Pyrazole Tautomers This table represents a general example for a substituted pyrazole ring to illustrate the type of data obtained from quantum chemical calculations.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1H-Tautomer | DFT/B3LYP/6-31G | 0.00 | >99 |

| 2H-Tautomer | DFT/B3LYP/6-31G | +5.7 | <1 |

| Amide-Imidol Tautomer | DFT/B3LYP/6-31G* | +15.2 | <<1 |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting a molecule's reactivity and the likely pathways of its reactions.

For this compound, the HOMO is typically distributed over the electron-rich pyrazole ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is often localized around the electron-withdrawing carboxamide group and the C=N bond of the pyrazole ring, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical hardness. A large HOMO-LUMO gap implies high stability and low reactivity. These calculations can guide synthetic chemists in designing reaction strategies and help explain the molecule's metabolic fate in biological systems.

Table 2: Conceptual Frontier Molecular Orbital Data for a Pyrazole Derivative This table provides a conceptual illustration of FMO analysis results.

| Molecular Orbital | Energy (eV) | Localization | Implication for Reactivity |

| HOMO | -6.8 | Pyrazole Ring | Site for electrophilic attack |

| LUMO | -1.5 | Carboxamide Group, N2, C5 | Site for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 | - | High kinetic stability |

Molecular Modeling of Ligand-Biomacromolecule Interactions

Understanding how this compound interacts with biological macromolecules like proteins is fundamental to elucidating its mechanism of action. Molecular modeling encompasses a range of techniques used to predict and analyze these interactions at an atomic level. eurasianjournals.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. nih.gov For this compound, algorithms available in software like AutoDock are used to place the molecule into the binding site of a target protein. nih.govdergipark.org.tr These algorithms systematically sample various conformations and orientations of the ligand within the binding pocket. nih.gov

Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity, often as a negative value in kJ/mol or kcal/mol where a more negative value indicates stronger binding. nih.gov These functions estimate the free energy of binding by considering terms such as van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation energy. nih.gov Studies on similar pyrazole carboxamides have shown that the pyrazole ring and carboxamide group are often crucial for forming key hydrogen bonds and other interactions with protein residues. dergipark.org.trnih.gov

Table 3: Hypothetical Docking Results for this compound with a Target Protein This table is an illustrative example of typical output from a molecular docking study.

| Parameter | Value/Description |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -9.8 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Interaction Types | |

| Hydrogen Bond | Carboxamide NH with Ser530 backbone |

| Hydrogen Bond | Carboxamide C=O with Arg120 side chain |

| Pi-Stacking | Pyrazole ring with Tyr355 side chain |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov All-atom MD simulations track the movements of every atom in the ligand-protein complex and surrounding solvent, providing insights into the stability of the docked pose, conformational changes in both the ligand and the protein, and the role of water molecules in the binding interface. nih.gov The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time, which should remain low for a stable interaction. nih.gov

Coarse-grained MD simulations, which group atoms into larger beads, can also be employed to study larger-scale phenomena or longer timescale events, such as the initial binding process or large conformational changes in the protein, albeit at a lower resolution.

Table 4: Key Parameters and Outputs of a Typical All-Atom MD Simulation

| Parameter/Output | Description | Typical Value/Metric |

| Input Parameters | ||

| Force Field | CHARMM36m, AMBER | Defines the potential energy function for all atoms. |

| Simulation Time | 50-200 ns | The duration of the simulation. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. |

| Output Analyses | ||

| RMSD (Å) | Root-Mean-Square Deviation | Measures the average deviation of atoms from a reference structure. |

| RMSF (Å) | Root-Mean-Square Fluctuation | Measures the fluctuation of individual residues around their average position. |

| Hydrogen Bond Analysis | Number and lifetime of H-bonds | Quantifies the stability of specific hydrogen bond interactions. |

| MM/PBSA or MM/GBSA | Binding Free Energy Estimation | Post-processing method to estimate binding affinity from MD snapshots. |

For more accurate and rigorous calculations of binding affinity, advanced computational methods like Free Energy Perturbation (FEP) and Umbrella Sampling (US) are utilized. These physics-based approaches provide more reliable estimates of binding free energy than docking scores. nih.govnih.gov

Umbrella Sampling is a method used to calculate the potential of mean force (PMF) along a defined reaction coordinate, typically the distance between the ligand and the protein's binding site. nih.govchemrxiv.org The simulation is divided into windows along this path, and a biasing potential (the "umbrella") is applied in each window to ensure adequate sampling of all states, including unfavorable ones. nih.gov The binding affinity is then derived from the difference in the PMF between the bound and unbound states. nih.gov However, results can be sensitive to the chosen pathway, and reproducibility can be a challenge. chemrxiv.org

Free Energy Perturbation (FEP) calculates the free energy difference between two states by simulating a non-physical, alchemical transformation between them. nih.gov In absolute binding free energy calculations, the ligand is "disappeared" from the solvent and from the protein binding site in two separate simulations. The difference between these two free energy changes, corrected for standard state concentrations, yields the binding free energy. nih.gov FEP is computationally intensive but is considered one of the most accurate methods for predicting binding affinity.

Table 5: Comparison of Advanced Binding Free Energy Calculation Methods

| Method | Principle | Advantages | Disadvantages |

| Umbrella Sampling (US) | Calculates Potential of Mean Force (PMF) along a reaction coordinate using biased sampling. nih.gov | Provides insight into the binding pathway and transition states. Can handle large conformational changes. | Computationally demanding. Results can be path-dependent and may have convergence issues. chemrxiv.org |

| Free Energy Perturbation (FEP) | Calculates free energy difference via a non-physical, alchemical transformation between two states. nih.gov | High accuracy and rigor. Less dependent on a predefined path compared to US. | Very computationally expensive. Requires careful setup and significant computational resources. nih.gov |

Chemoinformatics and Virtual Screening Approaches for this compound Analogues

Chemoinformatics and virtual screening have become indispensable for efficiently navigating the vast chemical space to identify promising drug candidates. These computational techniques are particularly valuable for exploring analogues of a core scaffold like this compound. The process typically involves high-throughput virtual screening (HTVS) of large compound libraries to identify molecules that are likely to bind to a specific biological target.

Virtual screening strategies can be broadly categorized as either structure-based or ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential ligands. Ligand-based methods, on the other hand, use the properties of known active compounds to identify new molecules with similar characteristics.

Recent research highlights the application of these methods to the broader class of pyrazole derivatives. For instance, a 2025 study employed HTVS to screen a library of 12,606 pyrazole compounds from the PubChem database against Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.comchemmethod.com Using Schrödinger's Maestro software, researchers performed multi-stage screening to identify novel pyrazole-based CDK8 inhibitors. chemmethod.comchemmethod.com The pyrazole scaffold was strategically chosen for its geometric and electronic properties that facilitate strong binding interactions, such as hydrogen bonds and π-π stacking, with the enzyme's active site. chemmethod.comchemmethod.com

Another study in 2023 focused on the virtual screening of pyrazole derivatives of usnic acid to discover new anti-hyperglycemic agents targeting the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov This work began with a library of 36 pyrazole derivatives, which were first filtered based on physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.gov The most promising candidates were then subjected to molecular docking studies to evaluate their binding affinity to the PPARγ active site. nih.govnih.gov

The general workflow for these screening campaigns involves several key steps:

Library Preparation: A large database of compounds, often containing thousands of molecules with a common pyrazole scaffold, is compiled. chemmethod.com

Property Prediction: Computational tools are used to predict key physicochemical and pharmacokinetic properties (ADMET). This step filters out compounds with undesirable characteristics, such as poor oral bioavailability. chemmethod.comnih.gov

Molecular Docking: The remaining compounds are computationally docked into the active site of the target protein. This simulation predicts the binding conformation and estimates the binding energy (docking score). nih.govresearchgate.net

Hit Identification: Compounds with the most favorable docking scores and interaction profiles are selected as "hits" for further experimental validation. nih.gov

These approaches significantly reduce the time and cost associated with traditional high-throughput screening by prioritizing the synthesis and testing of compounds with the highest probability of success.

Table 1: Examples of Virtual Screening Studies on Pyrazole Derivatives

| Study Focus | Target Protein | Library Size | Screening Method | Key Findings |

| Anticancer Agents chemmethod.comchemmethod.com | CDK8 | 12,606 pyrazole compounds | High-Throughput Virtual Screening (HTVS), Molecular Docking | Identified seven Type I and two Type II inhibitors with favorable pharmacokinetic profiles. The pyrazole scaffold was key for binding interactions. chemmethod.comchemmethod.com |

| Anti-hyperglycemic Agents nih.govnih.govresearchgate.net | PPARγ | 36 pyrazole derivatives of usnic acid | ADMET Prediction, Molecular Docking | Identified seven hit compounds based on drug-likeness. Compound-6 was identified as a lead molecule with a docking score of -9.2 kcal/mol. nih.govnih.govresearchgate.net |

| Anti-Alzheimer's Agents researchgate.net | MAO-B | A series of synthesized pyrazole derivatives | Molecular Docking | In silico docking was used to determine binding interactions and select compounds for further evaluation of cognition-enhancing activity. researchgate.net |

Data Mining and Predictive Modeling for Pyrazole Carboxamide Research

Data mining and predictive modeling are crucial for extracting meaningful insights from the large datasets generated in chemical and biological research. These techniques are used to build mathematical models that can predict the biological activity or other properties of chemical compounds, guiding the design of more potent and selective molecules.

A key application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity. By analyzing a dataset of pyrazole carboxamides with known activities, a QSAR model can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their potency. This model can then be used to predict the activity of new, unsynthesized analogues of this compound, allowing researchers to prioritize the most promising candidates for synthesis.

For example, a 2021 study on pyrazole derivatives designed as inhibitors of Trypanosoma cruzi cysteine protease involved the creation of a library of 44 analogues. nih.gov Following in vitro screening, a Structure-Activity Relationship (SAR) analysis was performed. nih.gov This analysis, a qualitative form of predictive modeling, revealed that the potency of the 1-aryl-1H-pyrazole-imidazoline derivatives increased with certain substituents (Br, Cl, and methyl) in the para-position of the aryl ring. nih.gov Such insights are invaluable for guiding the next round of structural optimization.

The development of accurate predictive models faces several challenges, including the need for high-quality, reliable data and the risk of model overfitting. rsc.org Good practices in predictive modeling emphasize rigorous model validation and a clear understanding of the model's applicability domain. rsc.org

Beyond QSAR, molecular dynamics (MD) simulations represent another powerful predictive tool. MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding interactions identified through docking. nih.govresearchgate.net In the study of pyrazole derivatives of usnic acid, MD simulations were used to confirm the stability of the lead compound's complex with the PPARγ target. nih.govresearchgate.net

The integration of data mining, QSAR, and MD simulations creates a robust computational framework for pyrazole carboxamide research. This framework not only helps in understanding the molecular basis of their biological activity but also accelerates the discovery of new therapeutic agents based on the this compound scaffold.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. The molecular formula for 1-ethyl-1H-pyrazole-4-carboxamide is C₆H₉N₃O. HRMS would be used to measure the exact mass of its protonated molecular ion [M+H]⁺.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight (Nominal) | 139 |

Confirmation of the measured mass to within a few parts per million (ppm) of the calculated exact mass provides strong evidence for the assigned molecular formula biorxiv.org.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce smaller daughter ions. Analyzing these fragmentation patterns helps to piece together the molecular structure. For this compound ([M+H]⁺ = m/z 140.1), characteristic fragmentation pathways would likely include:

Loss of ethylene: A retro-Diels-Alder-type fragmentation of the ethyl group, leading to a fragment corresponding to 1H-pyrazole-4-carboxamide (m/z 112.0).

Loss of the amide group: Cleavage of the C-C bond between the ring and the carbonyl group could lead to the loss of the carboxamide radical.

Ring cleavage: Fragmentation of the pyrazole (B372694) ring itself, a common pathway for pyrazole compounds under electron ionization or collision-induced dissociation researchgate.net.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy probes the molecular vibrations of functional groups and provides a characteristic "fingerprint" for a compound.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The IR spectrum of this compound would be expected to show several key absorption bands. Data from similar structures, such as ethyl 1H-pyrazole-4-carboxylate, shows characteristic ring and carbonyl vibrations nih.gov.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |

| 2980-2850 | C-H stretch | Ethyl group |

| ~1660 | C=O stretch (Amide I band) | Carboxamide |

| ~1600 | N-H bend (Amide II band) | Primary Amide (-NH₂) |

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. A Raman spectrum would clearly show the symmetric vibrations of the pyrazole ring system and the C-C bond of the ethyl group. For the related ethyl 1H-pyrazole-4-carboxylate, Raman spectra have been reported and provide a reference for the pyrazole core vibrations nih.gov.

Identification of Key Functional Groups and Bond Stretches

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its pyrazole ring, ethyl group, and carboxamide moiety. While a specific spectrum for this exact compound is not publicly available, data from closely related pyrazole-carboxamide derivatives allow for an accurate prediction of its key spectral features. nih.gov

The primary functional groups and their expected vibrational frequencies are:

Amide Group (–CONH₂): This group is characterized by several distinct vibrations. The N-H stretching of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The highly characteristic C=O (Amide I) stretching vibration is expected to be a strong band between 1680-1630 cm⁻¹. The N-H bending (Amide II) vibration typically occurs around 1640-1550 cm⁻¹.

Pyrazole Ring: The aromatic-like C=C and C=N stretching vibrations within the pyrazole ring would produce bands in the 1600-1400 cm⁻¹ region. libretexts.org C-H stretching vibrations from the ring would be observed above 3000 cm⁻¹. libretexts.org

Ethyl Group (–CH₂CH₃): The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2980-2850 cm⁻¹ range. libretexts.org C-H bending vibrations for these groups would appear in the 1470-1370 cm⁻¹ region. libretexts.org

In a study of novel pyrazole-carboxamide derivatives bearing a sulfonamide moiety, FT-IR spectra showed NH stretching vibrations at 3427–3224 cm⁻¹ and SO₂ stretching vibrations between 1397–1144 cm⁻¹. nih.gov These findings are consistent with the expected ranges for such functional groups and support the analysis of related structures like this compound.

Table 1: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amide | N-H | Stretch | 3400-3200 (two bands) |

| Amide | C=O | Stretch (Amide I) | 1680-1630 |

| Amide | N-H | Bend (Amide II) | 1640-1550 |

| Pyrazole Ring | C-H | Stretch | ~3100-3000 |

| Pyrazole Ring | C=C, C=N | Stretch | 1600-1400 |

| Ethyl Group | C-H | Stretch | 2980-2850 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyrazole ring and the conformation of the ethyl and carboxamide substituents relative to the ring. It would also elucidate the hydrogen bonding network formed by the amide N-H and C=O groups in the crystal lattice, which dictates the solid-state packing. While structural data for the specific title compound is not readily found, research on related heterocyclic compounds often relies on this technique for unambiguous structural assignment. For instance, the synthesis of novel amino acid-like building blocks involving pyrazole carboxylates utilized single-crystal X-ray diffraction to confirm the molecular structures. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation in Synthetic Research

Chromatography is indispensable in synthetic chemistry for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis